molecular formula C25H30N4O2S B2924048 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189429-70-6

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

Número de catálogo: B2924048
Número CAS: 1189429-70-6
Peso molecular: 450.6
Clave InChI: YRLIMNLMYWXXTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex spirocyclic acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:

  • 8-Ethyl substituent: Enhances lipophilicity and modulates steric interactions .
  • Thioacetamide linkage: The sulfur atom may contribute to hydrogen bonding or hydrophobic interactions in biological systems .
  • N-(p-Tolyl)acetamide moiety: The p-tolyl (4-methylphenyl) group is a common pharmacophore in drug design, often associated with improved metabolic stability .

The compound’s molecular formula is C₂₆H₃₁N₅O₂S, with a molecular weight of ~493.6 g/mol (estimated from analogs in –14). Its synthesis likely involves multi-step reactions, including spirocyclization and thioacetamide coupling, as inferred from related procedures in and .

Propiedades

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-4-29-15-13-25(14-16-29)27-23(19-7-11-21(31-3)12-8-19)24(28-25)32-17-22(30)26-20-9-5-18(2)6-10-20/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLIMNLMYWXXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H30N4O2SC_{24}H_{30}N_{4}O_{2}S and a molecular weight of approximately 466.6 g/mol. Its structure features a triazaspiro framework that may enhance its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC24H30N4O2S
Molecular Weight466.6 g/mol
CAS Number1190012-15-7

The biological activity of 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar triazaspiro structures can exhibit significant pharmacological properties, including:

  • Antipsychotic Activity : Similar compounds have shown potential as antipsychotics by modulating neurotransmitter systems in the brain .
  • Cardioprotective Effects : Studies have identified triazaspiro compounds as mitochondrial permeability transition pore (mPTP) inhibitors, which may reduce myocardial cell death during reperfusion after myocardial infarction .

Antipsychotic Potential

Research on related triazaspiro compounds has demonstrated their ability to suppress high baseline medial forebrain bundle self-stimulation in animal models. This suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects .

Cardiovascular Effects

In studies focused on myocardial infarction models, certain triazaspiro derivatives exhibited beneficial effects by decreasing apoptotic rates in cardiac tissues and improving overall cardiac function during reperfusion .

Case Studies

  • Antipsychotic Profile :
    • Study Design : Behavioral pharmacological tests were conducted on rats and squirrel monkeys.
    • Findings : The tested compounds showed a favorable dose-response relationship for antipsychotic activity while minimizing neurological side effects.
  • Cardioprotection :
    • Study Design : In vivo experiments were performed to assess the impact of triazaspiro derivatives on heart tissue during ischemic conditions.
    • Findings : The compounds significantly preserved mitochondrial ATP levels and reduced cell death rates compared to controls .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the spiro core, acetamide group, or aryl rings, leading to variations in physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 8-Ethyl, 3-(4-methoxyphenyl), N-(p-tolyl) ~493.6 High lipophilicity (logP ~3.5*), potential metabolic stability via methoxy group -
BF24550 (2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide) 8-Ethyl, 3-(4-fluorophenyl), N-(3-methylphenyl) 438.56 Enhanced electron-withdrawing effects (fluorine), lower molecular weight
1189423-73-1 8-Ethyl, 3-(4-fluorophenyl), N-(4-isopropylphenyl) 466.6 Bulkier isopropyl group may reduce solubility; increased steric hindrance
1185061-29-3 8-Methyl, 3-phenyl, N-(3-chloro-4-methoxyphenyl) 457.0 Chlorine substituent enhances electronegativity; dual chloro/methoxy motifs
Compound 13 () Thiazole core with 4-methoxyphenyl piperazine and p-tolyl 422.54 Non-spiro core; lower molecular weight; designed as MMP inhibitor
N-(p-Tolyl)acetamide () Simple acetamide with p-tolyl 163.21 Baseline acetamide properties (mp 149–150°C, distinct NMR peaks at δ 2.12/2.29)

*Estimated via analogy to BF24550.

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., 4-methoxyphenyl) : Improve solubility but may reduce metabolic stability due to oxidative susceptibility .
  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl) : Enhance binding affinity in hydrophobic pockets but increase molecular rigidity .
  • Bulkier Groups (e.g., isopropyl) : Reduce solubility (logP ↑) and may hinder target engagement .

Core Structure: Spirocyclic vs.

Biological Implications :

  • The target compound’s 4-methoxyphenyl and p-tolyl groups suggest dual roles: solubility enhancement (methoxy) and metabolic stability (methyl).
  • BF24550’s fluorine substituent may improve CNS penetration but could introduce toxicity risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of thioacetamide derivatives with spirocyclic precursors under controlled conditions. Key parameters include temperature (70–90°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation). For example, spirocyclic intermediates analogous to this compound have been synthesized via nucleophilic substitution at the sulfur atom, followed by amidation . Monitoring reaction progress via TLC or HPLC is critical to avoid byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl, methoxyphenyl groups) and spirocyclic connectivity. Aromatic protons in the 6.5–8.0 ppm range and methyl/methoxy groups in 1.0–4.0 ppm are diagnostic .
  • IR : Stretching frequencies for C=O (~1650 cm⁻¹), C-N (~1250 cm⁻¹), and S-C (~650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks from fragments, especially for sulfur-containing analogs .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on structurally similar acetamide safety protocols) .
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the thioether or acetamide moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data versus computational modeling for this compound’s conformation?

  • Methodological Answer : X-ray crystallography (e.g., Rigaku/MSC diffractometers) provides definitive bond angles and dihedral angles for the spirocyclic core. Computational methods (DFT at B3LYP/6-31G* level) can predict optimized geometries, but discrepancies often arise from solvent effects or crystal packing forces. Validate models by comparing experimental vs. calculated NMR chemical shifts (RMSD < 0.3 ppm for ¹H) .

Q. What strategies are recommended for improving the low yields (<10%) reported in multi-step syntheses of similar triazaspiro compounds?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in spirocyclic intermediates .
  • Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions.
  • Purification : Use preparative HPLC with C18 columns (e.g., Chromolith®) to isolate pure fractions .

Q. How should conflicting bioactivity data from different assay models be analyzed to determine the compound’s true pharmacological potential?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if Hedgehog pathway inhibition is observed in vitro but not in cell models, assess membrane permeability via logP calculations (optimal range: 2–3) .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across assays, adjusting for false discovery rates.

Q. What methodologies are effective for analyzing metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated oxidation.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect hydroxylated or demethylated metabolites .

Data Contradiction Analysis

Q. How to address inconsistencies in reported logP values between computational predictions and experimental measurements?

  • Methodological Answer : Experimental logP (e.g., shake-flask method) may deviate from software predictions (e.g., PubChem) due to ionization effects. Adjust pH to 7.4 during measurements and validate with reversed-phase HPLC retention times (using a Purospher® STAR column) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.